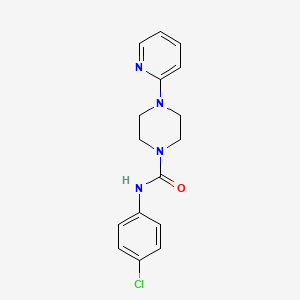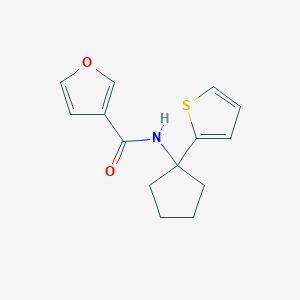
N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a cyclopentyl group, and a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide typically involves the following steps:
Formation of the cyclopentyl-thiophene intermediate: This step involves the reaction of thiophene with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Coupling with furan-3-carboxylic acid: The cyclopentyl-thiophene intermediate is then coupled with furan-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound’s heterocyclic structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, aiding in the understanding of their mechanisms of action.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide: Similar structure but with the carboxamide group attached to the 2-position of the furan ring.
N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-3-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide is unique due to its specific combination of a thiophene ring, a cyclopentyl group, and a furan carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-13(11-5-8-17-10-11)15-14(6-1-2-7-14)12-4-3-9-18-12/h3-5,8-10H,1-2,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIKRGSUFHVELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
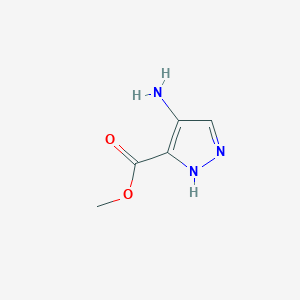
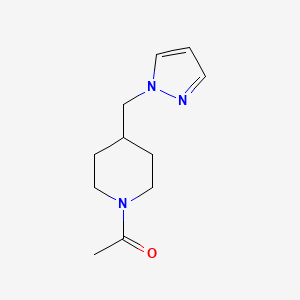
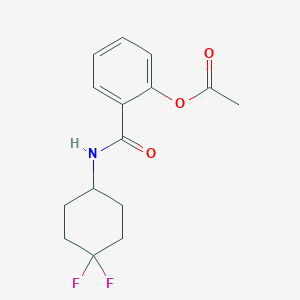
amine hydrochloride](/img/structure/B3018022.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)
![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)

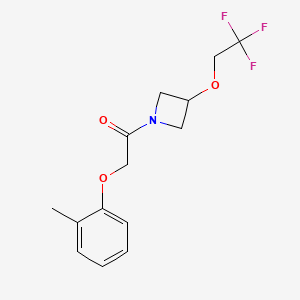
![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018031.png)
![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![methyl 2-(2-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B3018033.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)
